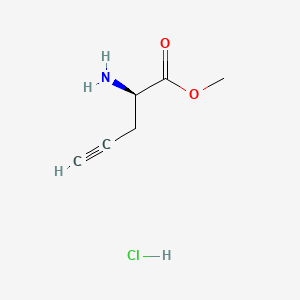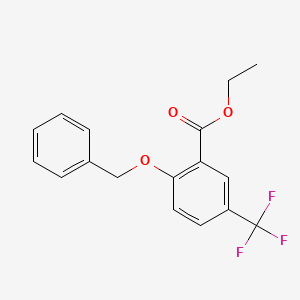
3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a complex organic compound that features a morpholine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-bromobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide. Finally, the morpholine ring is attached through a nucleophilic substitution reaction with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the bromobenzyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-(3-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine: Similar structure but with a chlorine atom instead of bromine.
3-(5-(3-Methylbenzyl)-1,2,4-oxadiazol-3-YL)morpholine: Similar structure but with a methyl group instead of bromine.
3-(5-(3-Fluorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-(3-Bromobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, or methyl groups, which can enhance the compound’s interactions with biological targets and potentially improve its efficacy in various applications.
Eigenschaften
Molekularformel |
C13H14BrN3O2 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
3-[5-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14BrN3O2/c14-10-3-1-2-9(6-10)7-12-16-13(17-19-12)11-8-18-5-4-15-11/h1-3,6,11,15H,4-5,7-8H2 |
InChI-Schlüssel |
CDXWOLQPRPJDAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=NOC(=N2)CC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


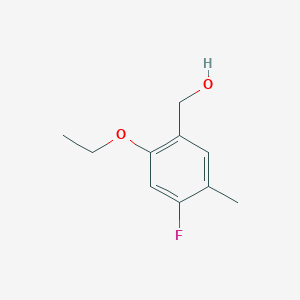

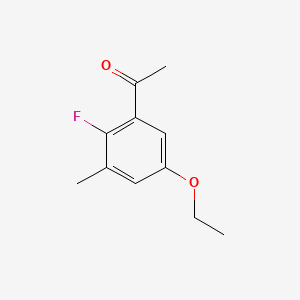
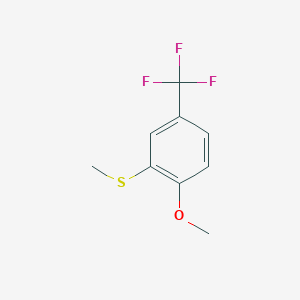

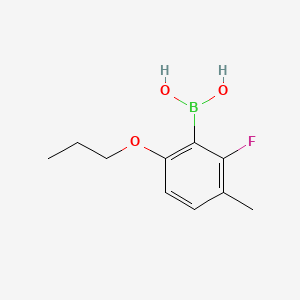
![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
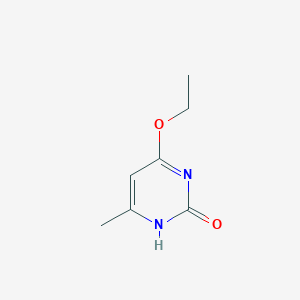
![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)
![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

